molecular formula C4Cl4F6O B14579554 2-Chloro-1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane CAS No. 61136-57-0

2-Chloro-1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane

Cat. No.: B14579554
CAS No.: 61136-57-0
M. Wt: 319.8 g/mol
InChI Key: CGUKJIYDMJSQOD-UHFFFAOYSA-N
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Description

2-Chloro-1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane is a chemical compound known for its unique properties and applications. It is a halogenated hydrocarbon with a complex structure that includes chlorine and fluorine atoms. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

The synthesis of 2-Chloro-1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane typically involves the halogenation of precursor compounds. One common method is the reaction of 1,1,2-trichloro-3,3,3-trifluoropropene with chlorine and fluorine sources under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-Chloro-1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where chlorine or fluorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like hydroxide ions or amines.

Scientific Research Applications

2-Chloro-1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with specific amino acid residues in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

2-Chloro-1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane can be compared with other halogenated hydrocarbons such as:

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

61136-57-0

Molecular Formula

C4Cl4F6O

Molecular Weight

319.8 g/mol

IUPAC Name

2-chloro-1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane

InChI

InChI=1S/C4Cl4F6O/c5-1(9,2(10,11)12)3(13,14)15-4(6,7)8

InChI Key

CGUKJIYDMJSQOD-UHFFFAOYSA-N

Canonical SMILES

C(C(OC(Cl)(Cl)Cl)(F)F)(C(F)(F)F)(F)Cl

Origin of Product

United States

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